molecular formula C18H24 B14258394 1,2,3,4-Tetraethylnaphthalene CAS No. 177327-40-1

1,2,3,4-Tetraethylnaphthalene

Cat. No.: B14258394
CAS No.: 177327-40-1
M. Wt: 240.4 g/mol
InChI Key: WXIYPVZBKMWRRU-UHFFFAOYSA-N
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Description

1,2,3,4-Tetraethylnaphthalene is a polycyclic aromatic hydrocarbon It is a derivative of naphthalene, where four ethyl groups are substituted at the 1, 2, 3, and 4 positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetraethylnaphthalene can be achieved through several methods. One common approach involves the alkylation of naphthalene with ethyl halides in the presence of a strong base, such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions to ensure complete substitution at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of naphthalene followed by selective ethylation. Catalysts such as palladium or platinum on carbon are often used to facilitate these reactions. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetraethylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it to tetrahydronaphthalene derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is typically used.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst are common.

Major Products Formed

    Oxidation: Naphthoquinones and related compounds.

    Reduction: Tetrahydronaphthalene derivatives.

    Substitution: Various alkylated or acylated naphthalene derivatives.

Scientific Research Applications

1,2,3,4-Tetraethylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetraethylnaphthalene and its derivatives involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetramethylnaphthalene: Similar in structure but with methyl groups instead of ethyl groups.

    1,2,3,4-Tetraphenylnaphthalene: Contains phenyl groups instead of ethyl groups.

Uniqueness

1,2,3,4-Tetraethylnaphthalene is unique due to the presence of ethyl groups, which can influence its chemical reactivity and physical properties

Properties

CAS No.

177327-40-1

Molecular Formula

C18H24

Molecular Weight

240.4 g/mol

IUPAC Name

1,2,3,4-tetraethylnaphthalene

InChI

InChI=1S/C18H24/c1-5-13-14(6-2)16(8-4)18-12-10-9-11-17(18)15(13)7-3/h9-12H,5-8H2,1-4H3

InChI Key

WXIYPVZBKMWRRU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C2=CC=CC=C21)CC)CC)CC

Origin of Product

United States

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